molecular formula C5H6O2 B1397288 3-Ethynyloxetan-3-ol CAS No. 1352492-38-6

3-Ethynyloxetan-3-ol

Cat. No. B1397288
M. Wt: 98.1 g/mol
InChI Key: VDKFNBYHNNAJBC-UHFFFAOYSA-N
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Description

3-Ethynyloxetan-3-ol is a chemical compound with the molecular formula C5H6O2 . It is a product of SpiroChem .


Molecular Structure Analysis

The molecular structure of 3-Ethynyloxetan-3-ol can be represented by the SMILES string OC1(C#C)COC1 and the InChI string 1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 . The molecular weight is 98.1 .


Physical And Chemical Properties Analysis

3-Ethynyloxetan-3-ol is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Plant-Plant Signaling

3-Ethynyloxetan-3-ol has been identified as playing a role in plant-plant signaling. In research by Ruther and Kleier (2005), it was found that leaf alcohol (Z)-3-hexen-1-ol (Z-3-ol), which is similar in structure to 3-Ethynyloxetan-3-ol, is emitted by green plants upon mechanical damage. This compound induces the emission of volatile blends in maize plants, which are typically released after caterpillar feeding and attract natural enemies of the herbivores. This study suggests a function in indirect plant defense, mediating plant-plant signaling and intraplant information transfer (Ruther & Kleier, 2005).

Drug Metabolism and Efflux Regulation

Synold, Dussault, and Forman (2001) explored the regulation of drug metabolism and efflux by the steroid and xenobiotic receptor (SXR), which is related to compounds like 3-Ethynyloxetan-3-ol. Their findings demonstrate the molecular activities of SXR in controlling drug clearance, which is significant for understanding the impact of similar compounds in medicinal chemistry (Synold, Dussault, & Forman, 2001).

Antimitotic and Carbonic Anhydrase Inhibitory Activity

Stander et al. (2012) evaluated a derivative of 3-Ethynyloxetan-3-ol, ESE-15-ol, for its antimitotic and carbonic anhydrase inhibitory activities. The compound showed potential for chemotherapeutic applications, indicating a significant role in the development of new anticancer drugs (Stander et al., 2012).

Alzheimer's Disease Treatment

A study by Tang et al. (2013) on a novel compound, gx-50, derived from Zanthoxylum Bungeanum, which relates to the pharmacological profile of 3-Ethynyloxetan-3-ol, showed promise as a therapeutic for Alzheimer's disease. This research highlights the potential application of similar compounds in neurodegenerative disease treatment (Tang et al., 2013).

Monoamine Transporter Activity

Kharkar et al. (2009) synthesized a series of molecules based on a template similar to 3-Ethynyloxetan-3-ol, showing various degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These findings suggest potential applications in treating neurological disorders (Kharkar et al., 2009).

Acetylene Group in Medicinal Chemistry

Talele (2020) discussed the broad exploitation of the acetylene group in drug discovery and development, highlighting the impact of structural features like those in 3-Ethynyloxetan-3-ol on various therapeutic targets. This review underscores the significance of such compounds in medicinal chemistry (Talele, 2020).

Safety And Hazards

The safety information for 3-Ethynyloxetan-3-ol indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-ethynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKFNBYHNNAJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315227
Record name 3-Ethynyl-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyloxetan-3-ol

CAS RN

1352492-38-6
Record name 3-Ethynyl-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352492-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyloxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Yerri, R Baati - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… To our delight, unprotected and sterically hindered 4-ethynyltetrahydro-2H-pyran-4-ol 1o and strained 3-ethynyloxetan-3-ol 1p were also compatible with the reaction conditions and …
GM Castanedo, N Blaquiere, M Beresini… - Journal of medicinal …, 2017 - ACS Publications
We report here structure-guided optimization of a novel series of NF-κB inducing kinase (NIK) inhibitors. Starting from a modestly potent, low molecular weight lead, activity was …
Number of citations: 55 pubs.acs.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… -(4-fluoro-3-((3-hydroxyoxetan-3-yl)ethynyl)phenyl)-4-(3-fluoro-4-sulfamoylbenzyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate (prepared from the intermediate VIIf and 3-ethynyloxetan-3-ol …
Number of citations: 28 pubs.acs.org

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